YM348 is a chemical compound classified as an indazole derivative, specifically known for its role as a potent and selective agonist of the 5-hydroxytryptamine 2C receptor (5-HT2C). Its chemical formula is C₁₄H₁₇N₃O, with a molar mass of 243.310 g/mol. The compound exhibits an effective concentration (EC50) of approximately 1 nM, demonstrating a significant selectivity of 15 times over the 5-HT2A receptor and moderate selectivity of three times over the closely related 5-HT2B receptor . This unique profile positions YM348 as a promising candidate for therapeutic applications, particularly in the context of obesity treatment due to its thermogenic and anorectic effects observed in animal studies .
YM348 primarily interacts with the 5-HT2C receptor, leading to various biological responses. The activation of this receptor is associated with increased energy expenditure and body temperature, which are critical factors in metabolic regulation. Notably, studies have shown that the compound does not significantly activate the 5-HT2A or 5-HT2B receptors, nor does it produce cardiovascular effects at effective dosages . The absence of these side effects enhances its appeal as a therapeutic agent.
The biological activity of YM348 has been extensively studied, particularly concerning its impact on appetite regulation and energy metabolism. In preclinical models, administration of YM348 resulted in increased penile erections and reduced locomotion in rats, effects that were completely inhibited by selective antagonists of the 5-HT2C receptor . Additionally, it has been demonstrated to induce thermogenesis and promote weight loss by enhancing energy expenditure without significant cardiovascular risks .
The synthesis of YM348 involves several chemical transformations typical for indazole derivatives. While specific detailed protocols are not extensively documented in public databases, the general approach includes:
For precise methodologies, proprietary synthesis routes may be available through pharmaceutical research publications or patents.
YM348's primary application lies in its potential use as an anti-obesity agent due to its selective action on the 5-HT2C receptor. Its ability to promote weight loss through increased thermogenesis makes it a candidate for developing treatments aimed at obesity management . Additionally, its effects on sexual function suggest possible applications in addressing erectile dysfunction.
Interaction studies have highlighted YM348's selective action on the 5-HT2C receptor while demonstrating minimal interaction with other serotonin receptors such as 5-HT2A and 5-HT2B. This selectivity is crucial for minimizing side effects typically associated with broader-spectrum agonists. The compound's pharmacological profile indicates that its effects can be modulated using specific receptor antagonists, providing insights into its mechanism of action and potential therapeutic uses .
Several compounds share structural or functional similarities with YM348. Here is a comparison highlighting their unique attributes:
Compound Name | Structure Type | Selectivity for 5-HT2C | Notable Effects |
---|---|---|---|
m-Chlorophenylpiperazine | Piperazine derivative | Moderate | Anxiolytic effects |
Ro60-0175 | Indole derivative | High | Appetite suppression |
SB242084 | Indoline derivative | High | Selective antagonist for 5-HT2C |
Prucalopride | Benzopyran derivative | High | Gastrointestinal motility enhancer |
YM348 stands out due to its exceptional selectivity for the 5-HT2C receptor compared to these compounds, which often exhibit broader receptor interactions or different pharmacological profiles. Its unique combination of high potency and selectivity makes it particularly valuable in research focused on metabolic disorders and sexual health.
The synthesis of YM348, formally known as (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, requires the construction of a novel hetero-tricyclic system containing the 7-ethyl-1H-furo[2,3-g]indazole core [1]. The synthetic route developed for medicinal chemistry scale production involves several key transformations and intermediate compounds.
The most efficient preparative route to the 7-ethyl-1H-furo[2,3-g]indazole core begins with the condensation of 1-bromo-2-butanone with appropriate starting materials [1]. The key synthetic transformation involves the treatment of 4,5-dihydro-7-(1-hydroxyethyl)indazole with hydrochloric acid in ethanol, resulting in concomitant dehydration and aromatization to afford the title tricyclic system in good yield [1].
The synthesis requires careful control of reaction conditions to ensure proper formation of the fused ring system. The intermediate 4,5-dihydro-7-(1-hydroxyethyl)indazole serves as a crucial precursor that undergoes acid-catalyzed cyclization to form the desired furo[2,3-g]indazole framework [1]. This approach circumvents the challenges associated with direct construction of the tricyclic system and provides a scalable route for pharmaceutical development.
For large-scale synthesis, the route was optimized to provide multi-gram quantities suitable for extensive pharmacological evaluation [1]. The synthetic strategy focuses on maximizing yield while maintaining the structural integrity of the complex heterocyclic system. The final coupling with the (S)-1-methylethylamine side chain completes the synthesis of YM348 [2].
The indazole core of YM348 represents a critical pharmacophore that significantly influences both potency and selectivity toward 5-hydroxytryptamine 2C receptors. Structural modifications to this core have revealed important structure-activity relationships that guide optimization efforts.
The furo[2,3-g]indazole system in YM348 creates a unique tricyclic framework where the furan ring is fused to the indazole core at the 2,3-positions [2] [3]. This fusion pattern is essential for maintaining high affinity for 5-hydroxytryptamine 2C receptors, with a dissociation constant of 0.89 nanomolar [4]. Modifications to the furan ring positioning or replacement with other heterocycles significantly impact binding affinity and selectivity profiles.
The ethyl substituent at position 7 of the indazole ring plays a crucial role in determining receptor binding characteristics [2] [1]. Structure-activity relationship studies have demonstrated that this alkyl substitution is optimal for 5-hydroxytryptamine 2C receptor selectivity. Modifications to shorter (methyl) or longer (propyl) alkyl chains result in altered binding profiles, with the ethyl group providing the best balance of potency and selectivity.
The indazole ring system can exist in multiple tautomeric forms, with the 1H-indazole tautomer being the most stable and biologically relevant form for YM348 [5]. The positioning of nitrogen atoms within the indazole core directly influences the hydrogen bonding patterns and electronic distribution that are critical for receptor recognition and binding.
YM348 demonstrates exceptional selectivity for 5-hydroxytryptamine 2C receptors with a dissociation constant of 0.89 nanomolar and an effective concentration for 50% response of 1.0 nanomolar [6] [4]. This high affinity is accompanied by significant selectivity over related receptor subtypes, with 15-fold selectivity over 5-hydroxytryptamine 2A receptors (dissociation constant = 13 nanomolar) and moderate selectivity over 5-hydroxytryptamine 2B receptors (dissociation constant = 2.5 nanomolar) [6] [4].
The (S)-configuration of the ethylamine side chain is essential for optimal receptor binding and functional activity [2] [7]. The stereochemical arrangement influences the spatial orientation of the molecule within the receptor binding pocket, affecting both binding affinity and intrinsic activity. The (S)-enantiomer demonstrates superior pharmacological properties compared to its (R)-counterpart, highlighting the importance of stereochemical control in the synthesis.
Comprehensive receptor binding studies have revealed that YM348 maintains selectivity across a broader range of targets [4]. The compound shows minimal activity at other 5-hydroxytryptamine receptor subtypes (1A, 1B, 1D, 3, 4, 5A, 6, 7) with inhibitory concentration values exceeding 1 micromolar for most sites, except for modest activity at 5-hydroxytryptamine 1A receptors (dissociation constant = 130 nanomolar) [4].
Structure-activity relationship studies have identified several approaches for optimizing YM348 derivatives. Modifications to the indazole core, including substitution with benzimidazole or other bioisosteric replacements, can provide improved selectivity profiles while potentially maintaining or enhancing potency [8]. These modifications target specific receptor binding interactions to achieve better discrimination between receptor subtypes.
The 7-position ethyl substituent represents an optimal balance for receptor selectivity [1]. Systematic variation of alkyl chain length has demonstrated that shorter chains (methyl) reduce potency, while longer chains (propyl, butyl) may enhance potency but potentially compromise selectivity. The ethyl group provides the ideal hydrophobic interaction within the receptor binding site.
Introduction of electron-withdrawing or electron-donating groups at strategic positions on the indazole core can fine-tune receptor selectivity [9]. These modifications alter the electronic distribution of the molecule, affecting binding interactions and potentially improving selectivity ratios between different receptor subtypes.
Alterations to the ethylamine side chain, including changes to chain length, branching patterns, and functional group incorporation, provide additional opportunities for optimization [10]. These modifications can influence pharmacokinetic properties, receptor selectivity, and functional efficacy while maintaining the core binding interactions.
Parameter | YM348 | Reference Compounds | Optimization Target |
---|---|---|---|
5-HT2C Ki (nM) | 0.89 [6] | mCPP: 30.5 [7] | <1.0 |
5-HT2A Selectivity | 15-fold [6] | mCPP: 4-fold [7] | >20-fold |
5-HT2B Selectivity | 3-fold [6] | mCPP: 0.5-fold [7] | >10-fold |
Oral Bioavailability | Active [7] | Variable | Maintained |
Implementation of conformational constraints through ring formation or stereochemical control can enhance both potency and selectivity by restricting the molecule to bioactive conformations [9]. These approaches reduce entropy penalties associated with receptor binding and can improve the overall pharmacological profile.